molecular formula C8H6Cl2F2O2 B1410890 2,4-Dichloro-6-(difluoromethoxy)anisole CAS No. 1807184-14-0

2,4-Dichloro-6-(difluoromethoxy)anisole

Cat. No.: B1410890
CAS No.: 1807184-14-0
M. Wt: 243.03 g/mol
InChI Key: GLYRLTYBZZEXAH-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethoxy)anisole is a fascinating chemical compound with diverse applications in scientific research. This compound, featuring a molecular formula of C8H6Cl2F2O2 and a molecular weight of 243.03 g/mol, is known for its unique properties that make it valuable in various fields, such as pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(difluoromethoxy)anisole typically involves the reaction of 2,4-dichloroanisole with difluoromethoxy reagents under specific conditions. One common method includes the use of diisopropylethylamine as a base in a refluxing solvent such as dioxane, heated at around 70°C for a few hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethoxy)anisole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can be involved in coupling reactions to form biaryl ethers.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted anisoles.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Scientific Research Applications

2,4-Dichloro-6-(difluoromethoxy)anisole is utilized in various scientific research applications, including:

    Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Material Science: Employed in the development of novel materials with specific properties.

    Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethoxy)anisole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroanisole: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    2,4-Difluoroanisole: Lacks the chlorine atoms, leading to variations in its applications and interactions.

    2,5-Dichloro-4-(difluoromethoxy)anisole: Similar structure but with different substitution patterns, affecting its chemical behavior.

Uniqueness

2,4-Dichloro-6-(difluoromethoxy)anisole stands out due to the presence of both chlorine and difluoromethoxy groups, which confer unique chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,5-dichloro-3-(difluoromethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-7-5(10)2-4(9)3-6(7)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYRLTYBZZEXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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